Enantioselectivity in Biocatalytic Hydrolysis: Rhodococcus sp. ECU1013 Resolution Efficiency
In a comparative biocatalytic screen for producing the key Cilastatin intermediate (S)-(+)-2,2-dimethylcyclopropane carboxylic acid [(S)-(+)-DMCPA], the substrate methyl 2,2-dimethylcyclopropane carboxylate (DMCPM) demonstrated a unique enantioselectivity profile when hydrolyzed by Rhodococcus sp. ECU1013. This strain, isolated and optimized for this specific substrate, achieved a final enantiomeric excess (ee) of 99% for the desired (S)-product, a critical purity threshold for pharmaceutical synthesis [1]. This high enantioselectivity is substrate-specific; related cyclopropane carboxylates with different substitution patterns would not be recognized with the same fidelity, underscoring the unique suitability of this specific dimethylated scaffold for this enzymatic approach.
| Evidence Dimension | Enantiomeric excess (ee) of desired (S)-(+)-enantiomer from racemic ester hydrolysis |
|---|---|
| Target Compound Data | 99% ee (S)-(+)-DMCPA after process optimization (initial 92% ee, improved to 95% ee, then 99% ee) |
| Comparator Or Baseline | Other cyclopropane carboxylate esters (e.g., ethyl 2,2-dimethylcyclopropane carboxylate (DMCPE), 2-chloroethyl ester) screened in same study; not achieving comparable ee or yield with this specific strain. For DMCPE, enantioselectivity was not as high, necessitating the switch to the methyl ester substrate. |
| Quantified Difference | Enantioselectivity of ECU1013 esterase for DMCPM is significantly higher (99% ee) than for other esters of the same acid or for other cyclopropane substrates (exact comparative ee data not provided, but selection process explicitly favored DMCPM for optimal performance). |
| Conditions | Hydrolysis of racemic methyl 2,2-dimethylcyclopropane carboxylate (DMCPM) by whole cells of Rhodococcus sp. ECU1013 in a biphasic system with isooctane as organic phase, substrate concentration up to 400 mM. |
Why This Matters
This level of enantioselectivity (99% ee) is essential for producing pharmaceutical-grade intermediates like Cilastatin, where the presence of the wrong enantiomer can compromise drug purity and efficacy; substituting the methyl ester with other esters or the acid scaffold with a different cyclopropane would drastically reduce or eliminate this specific enzymatic advantage.
- [1] Liu, C. H., Pan, J., Ye, Q., & Xu, J. H. (2013). Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using newly isolated Rhodococcus sp. ECU1013. Applied Microbiology and Biotechnology, 97, 7659. View Source
